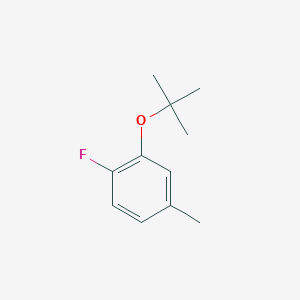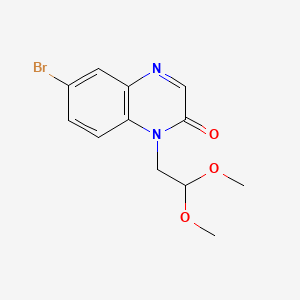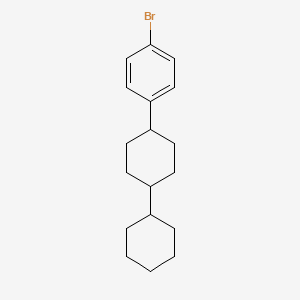
4-(4-Bromophenyl)-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is an organic compound that features a bromophenyl group attached to a bicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) typically involves the coupling of 4-bromophenyl derivatives with cyclohexane rings. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boron reagents to form the desired biaryl structure . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclohexane derivatives, while oxidation can produce cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylcyclohexane: A simpler structure with one cyclohexane ring.
4-Bromo-1,1’-biphenyl: Lacks the cyclohexane rings but has a similar bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Contains a hydroxyl group, adding different chemical properties.
Uniqueness
4-(4-Bromophenyl)-1,1’-bi(cyclohexane) is unique due to its bicyclohexane structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C18H25Br |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
1-bromo-4-(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H25Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h10-16H,1-9H2 |
Clave InChI |
RYINMQTYSLHHLK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


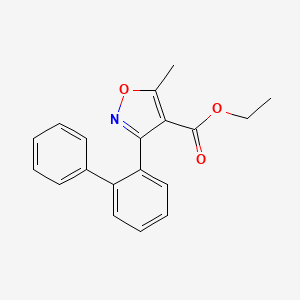
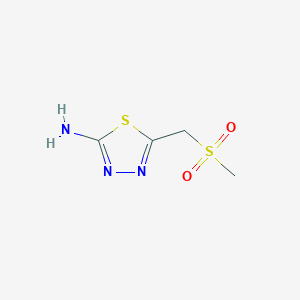
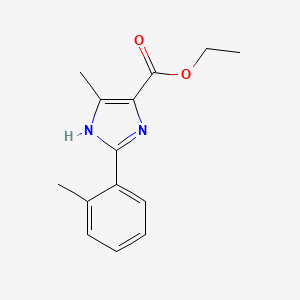
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
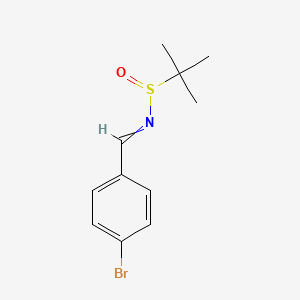
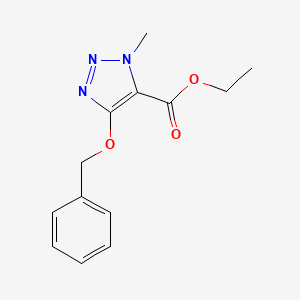
![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
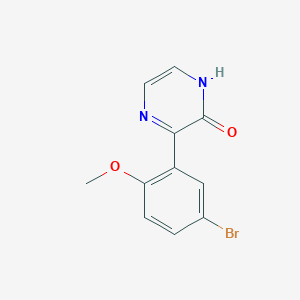
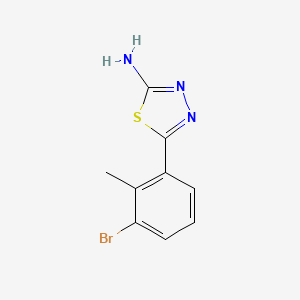
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
